

# In-Depth Technical Guide: 2,5-Difluoro-3-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,5-Difluoro-3-nitropyridine

Cat. No.: B574560

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **2,5-Difluoro-3-nitropyridine**, a key intermediate in medicinal chemistry and materials science.

## Core Molecular Information

**2,5-Difluoro-3-nitropyridine** is a substituted pyridine ring with the chemical formula  $C_5H_2F_2N_2O_2$ . Its structure, featuring two fluorine atoms and a nitro group, imparts unique reactivity that makes it a valuable building block in the synthesis of more complex molecules.

## Quantitative Data Summary

Property	Value	Reference(s)
Molecular Weight	160.08 g/mol	[1]
Chemical Formula	$C_5H_2F_2N_2O_2$	[1]
CAS Number	179558-82-8	[1]
Physical Form	Liquid	[1]
Purity	Typically $\geq 97\%$	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[1]

## Synthesis and Experimental Protocols

The synthesis of **2,5-Difluoro-3-nitropyridine** can be approached through several strategic pathways, primarily involving either the nitration of a difluoropyridine precursor or the fluorination of a corresponding dichloronitropyridine.

### Method 1: Nitration of 2,5-Difluoropyridine

A plausible method for the synthesis of **2,5-Difluoro-3-nitropyridine** is the direct nitration of 2,5-difluoropyridine. While a specific protocol for the 2,5-isomer is not readily available in the provided search results, a general procedure for the nitration of a similar compound, 2,6-difluoropyridine, has been described and can be adapted. This reaction typically utilizes a strong nitrating agent, such as nitronium tetrafluoroborate.[2]

Illustrative Experimental Protocol (Adapted from a similar compound):

- To a solution of 2,5-difluoropyridine in a suitable inert solvent (e.g., sulfolane), add nitronium tetrafluoroborate portion-wise at a controlled temperature.
- Stir the reaction mixture at room temperature, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).
- Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2,5-Difluoro-3-nitropyridine**.

### Method 2: Fluorination of 2,5-Dichloro-3-nitropyridine

Another viable synthetic route involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms from a suitable fluorine source. This approach would start from the more readily available 2,5-dichloro-3-nitropyridine.

#### Illustrative Experimental Protocol:

- In a sealed reaction vessel, dissolve 2,5-dichloro-3-nitropyridine in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- Add a fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF). A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be employed to enhance the reaction rate.
- Heat the reaction mixture to an elevated temperature and stir for several hours, monitoring the reaction progress.
- After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.
- Work-up of the organic phase as described in Method 1, followed by purification, will afford the desired product.

## Applications in Research and Drug Development

**2,5-Difluoro-3-nitropyridine** serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3] The presence of the nitro group and two fluorine atoms on the pyridine ring allows for diverse chemical modifications.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions or can be retained in the final molecule to enhance its metabolic stability and binding affinity to biological targets. The related compound, 2,5-difluoropyridine, is a known starting material for the synthesis of antibacterial drugs.[4][5]

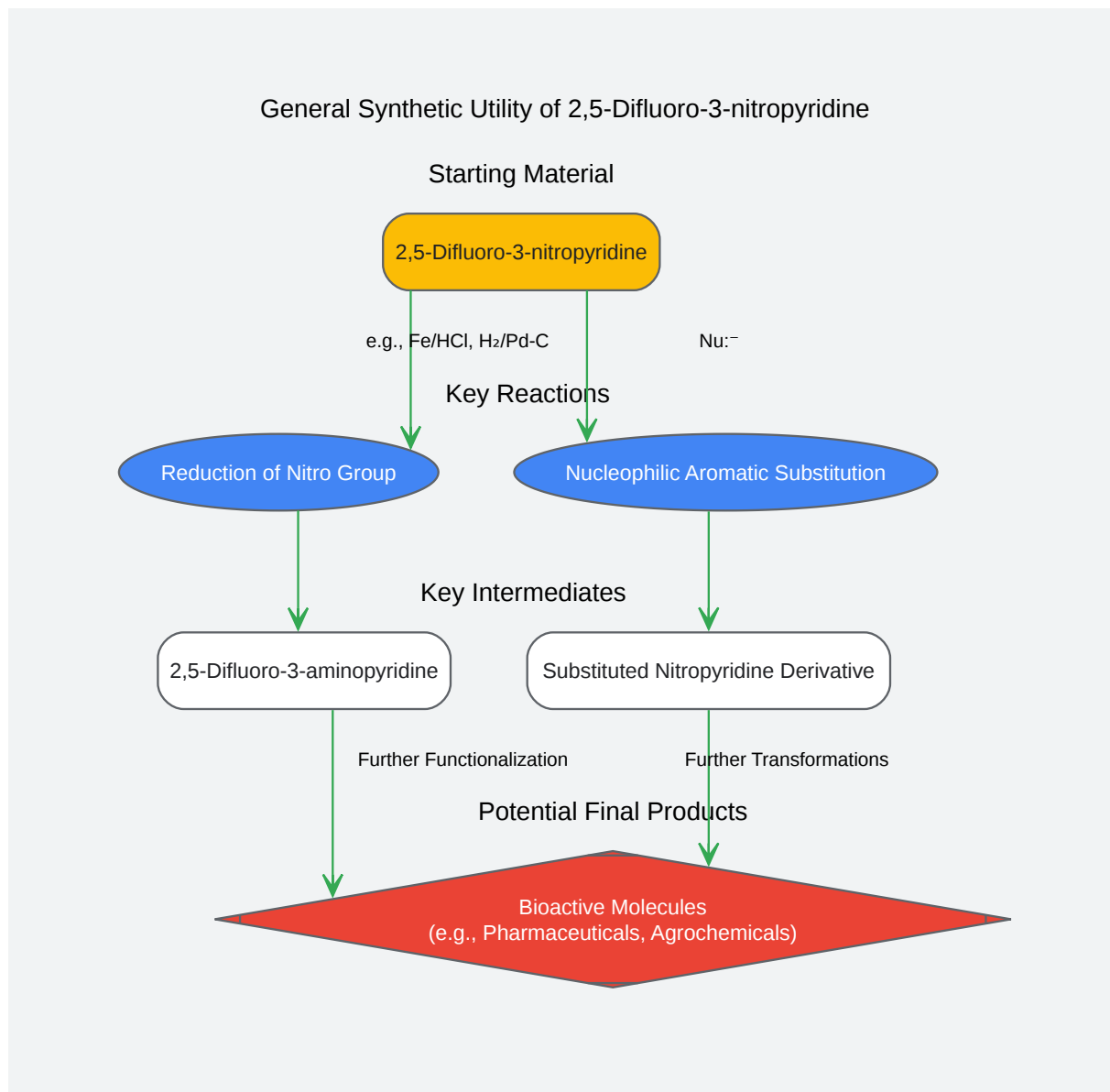
## Potential Biological Activity and Signaling Pathways

While specific biological activities for **2,5-Difluoro-3-nitropyridine** have not been extensively documented in the provided search results, the broader class of nitropyridine derivatives has been investigated for a range of therapeutic applications. These include potential uses as anticancer, antiviral, and cardiovascular agents.[3]

Derivatives of fluorinated pyridines are also of significant interest in medicinal chemistry. The introduction of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, fluorinated compounds have been explored for their potential as photoinduced nitric oxide donors, which have implications in vasodilation and cell signaling.[6]

Given the lack of specific information on the biological targets of **2,5-Difluoro-3-nitropyridine**, a signaling pathway diagram cannot be constructed at this time. However, a logical workflow for its utilization in synthetic chemistry can be visualized.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Synthetic pathways utilizing **2,5-Difluoro-3-nitropyridine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,5-Difluoro-3-nitropyridine | 179558-82-8 [sigmaaldrich.com]
- 2. 2,6-Difluoro-3-nitropyridine CAS#: 58602-02-1 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 6. 4,4'-Difluoro-[3,3'-bi(1,2,5-oxadiazole)] 2,2'-Dioxide [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,5-Difluoro-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b574560#2-5-difluoro-3-nitropyridine-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)